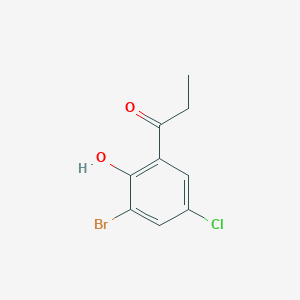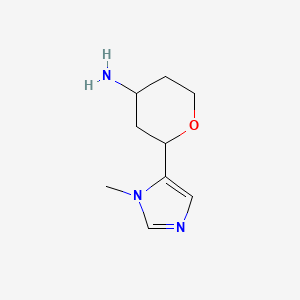![molecular formula C13H19N B15273522 2-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B15273522.png)
2-[(3,5-Dimethylphenyl)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-Dimethylphenyl)methyl]pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 3,5-dimethylphenylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethylphenyl)methyl]pyrrolidine typically involves the reaction of 3,5-dimethylbenzyl chloride with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,5-Dimethylphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Nitrated or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-[(3,5-Dimethylphenyl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[(3,5-Dimethylphenyl)methyl]pyrrolidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrrolidine ring and aromatic substituent. These interactions can modulate biological pathways and result in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol: A chiral organocatalyst used in various synthetic applications.
®-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine: Another stereoisomer with similar chemical properties.
Uniqueness
2-[(3,5-Dimethylphenyl)methyl]pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
2-[(3,5-dimethylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10-6-11(2)8-12(7-10)9-13-4-3-5-14-13/h6-8,13-14H,3-5,9H2,1-2H3 |
Clé InChI |
TWEIFBQCHCOIJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)CC2CCCN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


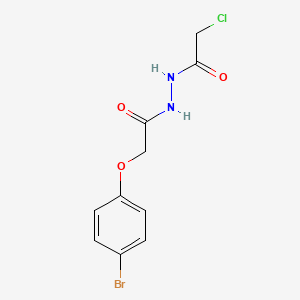
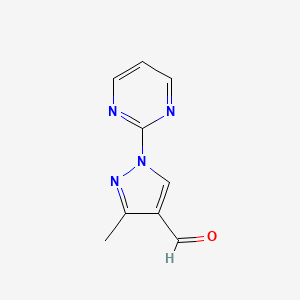

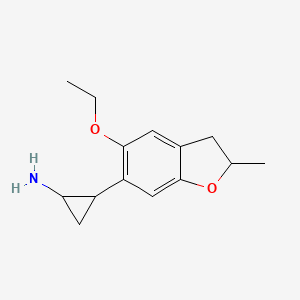


![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15273473.png)
![2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B15273476.png)
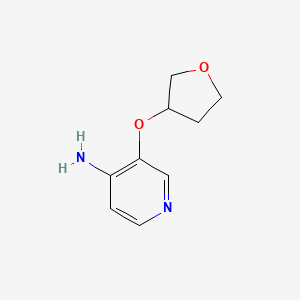
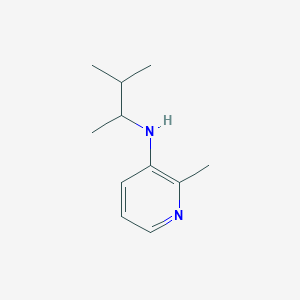

amine](/img/structure/B15273507.png)
